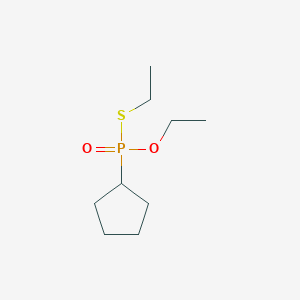
O,S-Diethyl cyclopentylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,S-Diethyl cyclopentylphosphonothioate is an organophosphorus compound with the molecular formula C9H19O2PS It is a phosphonothioate ester, characterized by the presence of both oxygen and sulfur atoms bonded to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,S-Diethyl cyclopentylphosphonothioate can be achieved through a one-pot reaction involving alkyl halides and diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . This method is efficient and general, providing high yields and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of diethyl phosphite with cyclopentyl halides in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O,S-Diethyl cyclopentylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or cyclopentyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonothioate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonothioates depending on the nucleophile used.
Applications De Recherche Scientifique
O,S-Diethyl cyclopentylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cholinesterase inhibitors.
Medicine: Explored for its potential therapeutic applications, including as a chemotherapeutic agent.
Industry: Utilized in the production of pesticides and other agrochemicals due to its biological activity.
Mécanisme D'action
The mechanism of action of O,S-Diethyl cyclopentylphosphonothioate involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
O,S-Diethyl methylphosphonothioate: Similar structure but with a methyl group instead of a cyclopentyl group.
Diethyl phosphite: Lacks the sulfur atom present in O,S-Diethyl cyclopentylphosphonothioate.
Uniqueness
This compound is unique due to its specific combination of oxygen, sulfur, and cyclopentyl groups bonded to the phosphorus atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
184642-09-9 |
|---|---|
Formule moléculaire |
C9H19O2PS |
Poids moléculaire |
222.29 g/mol |
Nom IUPAC |
[ethoxy(ethylsulfanyl)phosphoryl]cyclopentane |
InChI |
InChI=1S/C9H19O2PS/c1-3-11-12(10,13-4-2)9-7-5-6-8-9/h9H,3-8H2,1-2H3 |
Clé InChI |
NCPYTVCQXSVOJE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1CCCC1)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


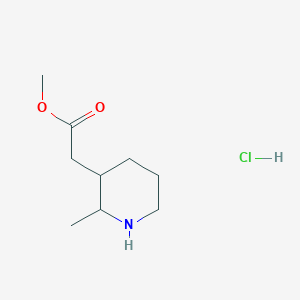
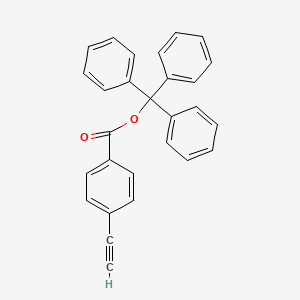
![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
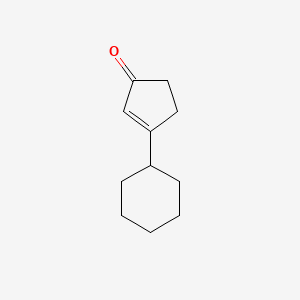
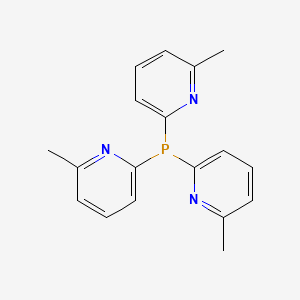
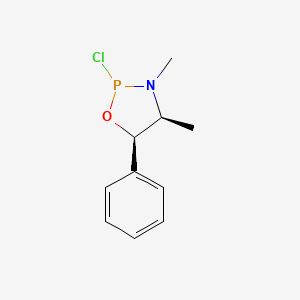
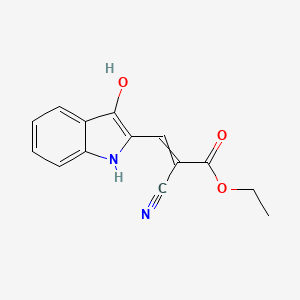

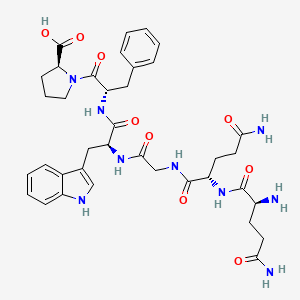
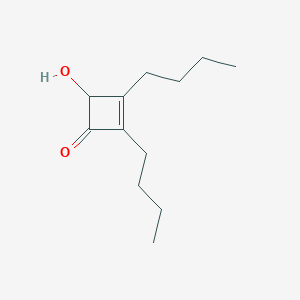
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)

![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
